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Compound of Interest

Compound Name: C646

Cat. No.: B1668185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the histone acetyltransferase (HAT) inhibitor,

C646, focusing on its specificity for the closely related p300 and CBP (CREB-binding protein)

enzymes over other HAT families. The information presented is collated from various

experimental sources to offer a clear perspective on its utility as a selective chemical probe.

Quantitative Comparison of C646 Inhibition Across
Histone Acetyltransferases
C646 is a potent and selective inhibitor of the p300/CBP HAT family, demonstrating competitive

inhibition with respect to acetyl-CoA.[1] Its selectivity is a critical attribute for researchers

studying the specific roles of p300/CBP in cellular processes. The following table summarizes

the inhibitory activity of C646 against a panel of histone acetyltransferases.
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Histone
Acetyltransfer
ase (HAT)

Enzyme
Family

IC50 / Ki Value
Percent
Inhibition

Reference

p300 GNAT Ki = 400 nM 86% at 10 µM [1][2]

CBP GNAT - Similar to p300 [1]

PCAF (KAT2B) GNAT - < 10% at 10 µM [1]

GCN5 (KAT2A) GNAT - < 10% at 10 µM [1]

MOZ (KAT6A) MYST - < 10% at 10 µM [1]

KAT8 (MOF) MYST No Inhibition - [3]

Serotonin N-

acetyltransferase
GNAT - < 10% at 10 µM [1]

Rtt109 - - < 10% at 10 µM [1]

Sas MYST - < 10% at 10 µM [1]

Note: A definitive IC50 or Ki value for many of the less-inhibited HATs is not widely reported in

the literature, with most studies confirming a lack of significant inhibition at concentrations

effective against p300.

Experimental Protocols
To determine the inhibitory profile of C646, a robust in vitro histone acetyltransferase activity

assay is essential. The following protocol outlines a common method used to assess HAT

inhibition.

In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Fluorometric)
This protocol is adapted from commercially available HAT activity assay kits.

1. Reagent Preparation:

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
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Substrates:

Histone H3 or H4 peptide (e.g., 50 µM).

Acetyl-Coenzyme A (Acetyl-CoA) (e.g., 50 µM).

Enzymes: Recombinant human p300, PCAF, GCN5, etc. (concentration to be optimized for

linear reaction kinetics).

Inhibitor: C646 dissolved in DMSO to create a stock solution (e.g., 10 mM), with serial

dilutions prepared.

Developing Solution: A reagent that reacts with the product of the HAT reaction (Coenzyme

A-SH) to produce a fluorescent signal.

2. Assay Procedure:

Prepare a reaction master mix containing HAT Assay Buffer, histone peptide, and Acetyl-

CoA.

In a 96-well microplate, add the desired concentration of C646 or DMSO (vehicle control).

Add the recombinant HAT enzyme to each well to initiate the reaction.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction remains in the linear range.

Stop the reaction by adding the developing solution.

Incubate for a further 15 minutes at room temperature to allow for signal development.

Measure the fluorescence using a microplate reader at the appropriate excitation and

emission wavelengths (e.g., Ex/Em = 535/587 nm).

3. Data Analysis:

Subtract the background fluorescence (wells with no enzyme) from all readings.
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Calculate the percent inhibition for each C646 concentration relative to the vehicle control.

Plot the percent inhibition against the logarithm of the C646 concentration and fit the data to

a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling
Pathway
To better understand the experimental process and the biological context of C646's action, the

following diagrams are provided.
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Click to download full resolution via product page

Figure 1. Experimental workflow for determining the IC50 of C646 against HATs.

C646's inhibitory effect on p300 has significant implications for signaling pathways where p300

acts as a critical co-activator. One of the most well-studied is the NF-κB (Nuclear Factor kappa-

light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammatory

responses.
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Figure 2. C646 inhibits NF-κB signaling by blocking p300-mediated histone acetylation.
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In summary, C646 is a highly selective inhibitor of the p300/CBP histone acetyltransferases. Its

limited activity against other HAT families makes it an invaluable tool for dissecting the specific

functions of p300 and CBP in health and disease. The provided experimental framework and

pathway diagram offer a comprehensive overview for researchers aiming to utilize C646 in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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